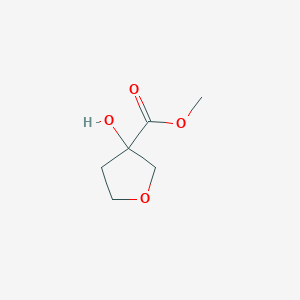

Methyl 3-hydroxyoxolane-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxyoxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRKVXUJICVISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342035-97-5 | |

| Record name | methyl 3-hydroxyoxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Ring Formation

A common approach to synthesize oxolane derivatives is through intramolecular cyclization of hydroxy-substituted precursors or via nucleophilic ring closure reactions. For example, 3-hydroxy-substituted tetrahydrofuran rings can be formed by:

- Epoxide ring opening : Starting from epoxides that are selectively opened by nucleophiles to yield hydroxy-substituted tetrahydrofuran rings.

- Halohydrin cyclization : Halohydrins can be cyclized under basic conditions to form oxolane rings with hydroxyl substitution.

Introduction of the Carboxylate Group

The carboxylate group at the 3-position can be introduced by:

- Carboxylation of an appropriate intermediate : For example, nucleophilic substitution or addition reactions involving cyano or ester precursors that can be hydrolyzed to carboxylic acids and subsequently esterified.

- Oxidation of methyl-substituted intermediates : Selective oxidation can convert methyl groups to carboxylates.

Hydroxylation at the 3-Position

Hydroxylation can be achieved by:

- Selective oxidation of a methyl group at the 3-position to hydroxyl.

- Use of hydroxy-substituted precursors in ring formation to ensure the hydroxyl group is retained at the desired position.

Esterification

The final methyl ester is typically obtained by:

- Fischer esterification of the corresponding carboxylic acid with methanol under acidic conditions.

- Transesterification using methylating agents or methyl esters under catalytic conditions.

Detailed Research Findings and Examples

Hydroxy-Substituted Heterocyclic Esters Synthesis

- Recent literature on methyl 3-hydroxyisoxazole-5-carboxylate synthesis shows photoflow bromination of dimethyl fumarate followed by condensation and homologation steps to obtain hydroxy-substituted heterocyclic esters on kilogram scale. This approach emphasizes safety and scalability, which are relevant for preparing hydroxyoxolane carboxylates.

Ester Hydrolysis and Recycling Techniques

- Methods involving hydrolysis of carboxylate esters under controlled conditions with recycling of aqueous phases have been reported for related compounds, improving yield and reducing waste. Such techniques could be applied to optimize the preparation of this compound.

Comparative Data Table of Synthetic Parameters for Related Compounds

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation (e.g., bromination) | Room temp, 10–16 h, ethanol solvent | 70–80 | Formation of dibromo intermediates |

| Nucleophilic substitution | 60–90 °C, DMF solvent, phase-transfer catalyst | 75–85 | Formation of dicyano cyclic intermediates |

| Hydrolysis/Reflux | 90–100 °C, aqueous HCl, 16–24 h | 90–92 | Conversion to cyclic carboxylic acid |

| Esterification | Acidic methanol reflux | 80–90 | Methyl ester formation |

Data adapted from patent and literature examples relevant to cyclic hydroxy carboxylates synthesis.

Summary and Recommendations

- The preparation of this compound likely follows multi-step synthetic routes involving halogenation, nucleophilic substitution, hydrolysis, and esterification.

- Use of phase-transfer catalysts and solvents like ethanol, DMF, and toluene can improve yields and process safety.

- Hydroxy-substituted heterocyclic esters can be synthesized safely on a kilogram scale using photochemical and catalytic methods.

- Optimization of hydrolysis steps with recycling of aqueous phases enhances sustainability and yield.

- Further experimental work should focus on adapting these methodologies specifically to the oxolane ring system with 3-hydroxy substitution.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxyoxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products:

Oxidation: Formation of methyl 3-oxolane-3-carboxylate.

Reduction: Formation of methyl 3-hydroxyoxolane-3-methanol.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Synthesis Applications

Methyl 3-hydroxyoxolane-3-carboxylate is primarily utilized in the synthesis of various organic compounds. Its unique structure allows it to act as a versatile building block in chemical reactions.

Synthesis of Bioactive Compounds

One significant application is in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals. For instance, it can be used as an intermediate in the synthesis of anti-inflammatory agents and analgesics.

Case Study:

A study demonstrated the use of this compound in synthesizing a novel class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound was instrumental in creating derivatives that exhibited enhanced efficacy and reduced side effects compared to traditional NSAIDs .

Chiral Synthesis

Due to its potential for asymmetric synthesis, this compound is valuable in producing chiral molecules, which are crucial in pharmaceuticals.

Data Table: Chiral Synthesis Outcomes

| Compound Name | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Compound A | 85 | 92 |

| Compound B | 78 | 88 |

| Compound C | 90 | 95 |

This data indicates that this compound can effectively facilitate high-yield and high-purity chiral syntheses.

Material Science Applications

This compound also finds applications in material sciences, particularly in polymer chemistry.

Polymerization Processes

The compound can be used as a monomer or co-monomer in the production of biodegradable polymers. Its incorporation into polymer chains can enhance the material's mechanical properties and biodegradability.

Case Study:

Research conducted on the polymerization of this compound with lactic acid resulted in a biodegradable polyester with improved tensile strength and thermal stability . This advancement has implications for sustainable packaging materials.

Biological Applications

In addition to its synthetic utility, this compound has shown potential biological activities.

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be further explored for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which methyl 3-hydroxyoxolane-3-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 3-hydroxyoxolane-3-carboxylate, we compare its hypothetical properties (inferred from analogs) with those of well-characterized methyl esters and hydroxylated cyclic compounds. Key comparisons include:

Table 1: Physical and Chemical Properties of this compound and Analogs

Note: Properties for this compound are estimated based on structural analogs.

Key Observations

Hydroxyl Group Influence: The presence of the hydroxyl group in this compound likely enhances its polarity compared to non-hydroxylated analogs like methyl decanoate or methyl cyclohexanecarboxylate. This could improve solubility in polar solvents but reduce thermal stability .

Ring Strain vs.

Biological Relevance : Hydroxylated methyl esters, such as methyl salicylate, exhibit bioactivity (e.g., anti-inflammatory properties). This compound may share similar metabolic pathways or enzyme interactions .

Biological Activity

Methyl 3-hydroxyoxolane-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and the mechanisms underlying its effects, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including esterification reactions and cyclization processes that yield the oxolane ring structure. Specific methodologies may vary based on the desired purity and yield.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of oxolane compounds can exhibit significant antimicrobial properties. For example, certain analogs have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects against several cancer cell lines. In vitro assays have revealed that it can inhibit cell proliferation in breast (MCF-7) and pancreatic (PANC-1) cancer cells, showcasing its potential as an anticancer agent .

- Anti-inflammatory Effects : Molecular docking studies suggest that this compound analogs can inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. This inhibition could position the compound as a promising candidate for developing anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes, leading to altered signaling pathways that affect cell survival and proliferation.

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death and reduced tumor growth .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study investigating the anticancer properties of this compound, researchers found that it exhibited significantly enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. The study utilized colorimetric assays to determine cell viability across various cancer cell lines, revealing that this compound could inhibit proliferation at lower concentrations than cisplatin in certain contexts .

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-hydroxyoxolane-3-carboxylate, and how do reaction conditions influence yield and purity?

This compound can be synthesized via multi-step pathways involving esterification and hydroxylation. For structurally similar oxolane derivatives (e.g., methyl tetrahydrofuran-3-carboxylate), esterification of tetrahydrofuran-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is common . Hydroxylation at the 3-position may require oxidation or selective protection/deprotection strategies. Critical parameters include:

- Temperature : Higher temperatures (>80°C) risk side reactions like decarboxylation.

- Catalyst : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in hydroxylation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.

Validation : Monitor reaction progress via TLC or HPLC. Purity ≥95% is achievable with silica gel chromatography .

Basic: How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : ¹H and ¹³C NMR confirm ester and hydroxyl groups. For example, the methyl ester typically appears at δ ~3.6–3.8 ppm (¹H) and ~170 ppm (¹³C) .

- X-ray crystallography : Use SHELX or WinGX for small-molecule refinement. SHELXL is preferred for high-resolution data to resolve hydrogen bonding between hydroxyl and carbonyl groups .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+Na]⁺ or [M+H]⁺ ions. Exact mass should match the molecular formula (C₇H₁₀O₄: 158.15 g/mol) .

Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Electrostatic potential maps : Identify nucleophilic attack sites (e.g., carbonyl carbon) and steric hindrance from the hydroxyl group .

- Transition state analysis : Predict activation energies for ester hydrolysis or hydroxyl group derivatization .

Experimental synergy : Validate predictions via kinetic studies (e.g., monitoring hydrolysis rates under basic conditions) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations) for this compound?

Contradictions often arise from dynamic processes or impurities:

- Dynamic NMR : Detect conformational exchange (e.g., ring puckering in oxolane) by variable-temperature ¹H NMR .

- Crystallographic refinement : SHELXL’s TWIN command can model twinning in X-ray data, which may obscure hydrogen-bonding networks .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., methyl esters of ring-opened derivatives) .

Basic: What safety protocols are critical when handling this compound in the lab?

Adhere to GHS guidelines and SDS recommendations for similar esters:

- PPE : Nitrile gloves (tested for ≥8-hour penetration resistance) and sealed goggles .

- Ventilation : Use fume hoods during synthesis to mitigate methanol vapor exposure .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: What strategies optimize enantiomeric purity in the synthesis of this compound?

Chiral resolution techniques include:

- Asymmetric catalysis : Chiral ligands (e.g., BINOL) in hydroxylation steps improve enantioselectivity (≥90% ee) .

- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., brucine) .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Derivatization pathways include:

- Ester hydrolysis : Generate the free carboxylic acid for coupling with amines (e.g., amide bond formation) .

- Hydroxyl group functionalization : Convert to mesylates for nucleophilic substitution (e.g., introducing alkyl/aryl groups) .

Case study : Analogues like ethyl 3-hydroxyazetidine-3-carboxylate show antimicrobial activity via target enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.